Copper aspirinate

Catalog No.
S600820
CAS No.
23642-01-5
M.F
C36H28Cu2O16
M. Wt
843.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper aspirinate

CAS Number

23642-01-5

Product Name

Copper aspirinate

IUPAC Name

dicopper;2-acetyloxybenzoate

Molecular Formula

C36H28Cu2O16

Molecular Weight

843.7 g/mol

InChI

InChI=1S/4C9H8O4.2Cu/c4*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h4*2-5H,1H3,(H,11,12);;/q;;;;2*+2/p-4

InChI Key

BXBJCCCIFADZBU-UHFFFAOYSA-J

SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2]

Synonyms

copper aspirinate, Cu-aspirinate, cupric aspirin complex, tetrakis-mu-acetylsalicylato-dicopper(II)

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2]

Copper aspirinate, known chemically as copper(II) aspirinate, is a complex formed from the chelation of copper(II) ions (Cu²⁺) with acetylsalicylic acid, commonly known as aspirin. This compound exhibits a vibrant blue color and is primarily recognized for its potential therapeutic applications, particularly in treating rheumatoid arthritis. The chemical formula for copper aspirinate is C36H28Cu2O16\text{C}_{36}\text{H}_{28}\text{Cu}_2\text{O}_{16}, and it is characterized by its insolubility in water and organic solvents, making it a unique entity among copper complexes .

The synthesis of copper aspirinate involves several key reactions:

  • Formation of Sodium Acetylsalicylate:
    2HC9H7O4+Na2CO32NaC9H7O4+CO2+H2O2\text{HC}_9\text{H}_7\text{O}_4+\text{Na}_2\text{CO}_3\rightarrow 2\text{NaC}_9\text{H}_7\text{O}_4+\text{CO}_2\uparrow +\text{H}_2\text{O}
    In this step, acetylsalicylic acid reacts with sodium carbonate to form sodium acetylsalicylate while releasing carbon dioxide.
  • Precipitation of Copper Aspirinate:
    4NaC9H7O4+2CuSO4C36H28Cu2O16+2Na2SO44\text{NaC}_9\text{H}_7\text{O}_4+2\text{CuSO}_4\rightarrow \text{C}_{36}\text{H}_{28}\text{Cu}_2\text{O}_{16}+2\text{Na}_2\text{SO}_4
    Here, sodium acetylsalicylate reacts with copper(II) sulfate to precipitate copper aspirinate as bright blue crystals .

Copper aspirinate has demonstrated significant biological activity, particularly in anti-inflammatory and analgesic contexts. Research indicates that it may be more effective than standard aspirin in treating rheumatoid arthritis due to enhanced pharmacokinetics and bioavailability . Additionally, studies on animal models suggest potential benefits in preventing thrombotic diseases, indicating its promise as an antithrombotic agent .

Copper aspirinate can be synthesized through various methods, including:

  • Aqueous Reaction: An excess of acetylsalicylic acid is dissolved in aqueous sodium carbonate. The solution is then mixed with a copper(II) salt, such as copper(II) sulfate, leading to the immediate precipitation of copper aspirinate crystals .
  • Alternative Methods: Other methods include using different bases or solvents to facilitate the reaction while ensuring that the acetylsalicylic acid remains intact and does not hydrolyze into salicylic acid .

The primary applications of copper aspirinate include:

  • Pharmaceutical Use: As a treatment for rheumatoid arthritis and potentially for thrombotic diseases.
  • Pigment Production: Investigated for use as a pigment in polyvinyl chloride (PVC) and polystyrene due to its vibrant color .
  • Research: Used in studies exploring the properties of metal complexes and their biological implications .

Interaction studies have shown that copper aspirinate interacts differently compared to standard aspirin due to the presence of copper ions. These interactions can enhance its pharmacological effects while potentially altering its side effect profile. For instance, the chelation with copper may influence absorption rates and bioactivity within biological systems, leading to improved therapeutic outcomes .

Copper aspirinate shares similarities with several other compounds, particularly those involving metal-acetylsalicylate complexes. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Copper(II) acetylsalicylateC36H28Cu2O16\text{C}_{36}\text{H}_{28}\text{Cu}_2\text{O}_{16}Similar structure; used interchangeably with copper aspirinate
Zinc acetylsalicylateC9H7O4Zn\text{C}_{9}\text{H}_{7}\text{O}_{4}\text{Zn}Exhibits different biological activity; less studied than copper variants
Iron(III) acetylsalicylateC9H7O4Fe\text{C}_{9}\text{H}_{7}\text{O}_{4}\text{Fe}Known for different solubility and reactivity profiles compared to copper complexes

Uniqueness of Copper Aspirinate

Copper aspirinate is unique due to its specific chelation with copper ions, which enhances its anti-inflammatory properties compared to other metal-acetylsalicylates. Its distinct blue coloration also sets it apart visually from other compounds in this category. Furthermore, ongoing research into its pharmacokinetics suggests that it may offer superior therapeutic benefits over traditional aspirin formulations .

Copper aspirinate, also known as copper(II) acetylsalicylate or tetrakis-μ-acetylsalicylato-dicopper(II), is a bright blue crystalline compound with the chemical formula C36H28Cu2O16 and a molar mass of approximately 843.69 g/mol [1]. The most common and straightforward method for synthesizing copper aspirinate involves aqueous-phase precipitation techniques, which rely on the reaction between soluble copper salts and acetylsalicylic acid derivatives in aqueous media [3].

The standard aqueous precipitation method begins with the preparation of sodium aspirinate by reacting acetylsalicylic acid with sodium carbonate according to the following reaction [4]:

2C9H8O4 + Na2CO3 → 2C9H7O4Na + CO2 + H2O

This reaction converts acetylsalicylic acid into its more water-soluble sodium salt form [1]. It is crucial to use sodium carbonate rather than sodium hydroxide in this step, as the latter can hydrolyze acetylsalicylic acid into salicylic acid and sodium acetate, compromising the purity of the final product [4] [9].

Once sodium aspirinate is formed, it is mixed with an aqueous solution containing copper(II) ions, typically from copper(II) sulfate, resulting in the immediate precipitation of bright blue crystals of copper aspirinate [4]:

4NaC9H7O4 + 2CuSO4 → C36H28Cu2O16 + 2Na2SO4

The precipitate forms due to the insolubility of copper aspirinate in water, allowing for easy isolation through filtration [1]. The crystals can then be collected, washed, and dried to obtain the final product [4].

A detailed protocol for this synthesis involves the following steps [1] [5]:

  • Crush an excess of aspirin tablets and prepare a solution of sodium carbonate
  • Combine the crushed aspirin with sodium carbonate solution and allow them to react
  • Filter the resulting solution to remove undissolved aspirin and tablet fillers
  • Prepare a solution of copper(II) sulfate
  • Combine the sodium aspirinate solution with the copper(II) sulfate solution
  • Collect the teal precipitation of copper aspirinate through filtration
  • Dry the filtered product for several days

This method typically yields copper aspirinate with a purity suitable for various applications, though the yield can vary depending on reaction conditions and starting material quality [5].

Solvent-Based Synthesis Protocols

While aqueous precipitation techniques are common, solvent-based synthesis protocols offer advantages in terms of product purity, crystal quality, and reaction control [3]. These methods typically employ organic solvents to dissolve the reactants, creating a more controlled environment for the formation of copper aspirinate [7].

One established solvent-based approach involves dissolving acetylsalicylic acid in an alcohol, typically ethanol or isopropanol, before combining it with an aqueous copper salt solution [5]. This method creates a biphasic system that allows for slower crystallization and often results in higher quality crystals [15].

A detailed protocol for this synthesis includes [5]:

  • Dissolve 0.51 grams of acetylsalicylic acid in 20 milliliters of 95% ethanol
  • Separately dissolve 0.33 grams of copper(II) acetate in 50 milliliters of cold water
  • Combine the two solutions with stirring
  • Allow the mixture to stand for approximately 15 minutes until copper aspirinate crystals form

The use of alcohols as solvents offers several advantages over purely aqueous systems [15]:

  • Better dissolution of acetylsalicylic acid, which has limited water solubility
  • Controlled precipitation rate, leading to larger and more well-defined crystals
  • Reduced hydrolysis of acetylsalicylic acid during the reaction
  • Easier removal of impurities through selective solubility

Another solvent-based approach involves using a mixture of water and isopropanol to purify crude copper aspirinate [9]. In this method, the crude product is transferred to a beaker, and approximately 100 milliliters of isopropanol is added with stirring [9]. This process dissolves impurities such as unreacted acetylsalicylic acid while leaving the copper aspirinate largely intact [9]. After settling, the purified product can be filtered again to obtain a cleaner, fine dark blue powder [9].

A variation of the solvent-based synthesis involves heating copper(II) salicylate with aspirin in 50% aqueous ethanol, which has been documented in scientific literature as an alternative approach to obtaining copper aspirinate [15].

Electrochemical Synthesis Approaches

Electrochemical synthesis represents an innovative approach to producing copper aspirinate that offers unique advantages in terms of crystal quality and environmental considerations [12]. This method typically involves the in-situ generation of copper ions through electrolysis, followed by reaction with acetylsalicylic acid to form copper aspirinate [17].

A notable electrochemical synthesis protocol described in scientific literature is the hybrid electrochemical-chemical method that produces high-quality single crystals of copper aspirinate [12]. This approach begins with the electrolytic generation of copper(II) hydroxide using a copper wire as a sacrificial anode, followed by the slow diffusion and reaction with acetylsalicylic acid [17].

The detailed procedure involves [17]:

  • Placing an aspirin tablet near the wall of a container with drinking water
  • Setting up an electrical circuit with a carbon pencil lead as the cathode and a copper wire as the anode
  • Applying a voltage (typically 6 volts) for approximately 6 hours
  • Allowing the mixture to stand at ambient conditions for about 48 hours
  • Collecting the resulting hexagonal prismatic turquoise blue single crystals

The electrochemical reactions occurring during this process can be summarized as follows [17]:

At the cathode: 2H2O + 2e- → H2 + 2OH-
At the anode: Cu → Cu2+ + 2e-
Overall reaction: Cu2+ + 2OH- → Cu(OH)2

The copper(II) hydroxide then reacts with acetylsalicylic acid to form copper aspirinate [17].

This electrochemical approach offers several advantages [12] [17]:

  • It produces high-quality single crystals suitable for physical measurements such as X-ray structural determination
  • It represents a "greener" synthesis method by avoiding the use of strong acids
  • It utilizes readily available materials (aspirin tablet, drinking water, copper wire)
  • It demonstrates the principle of slow diffusion for crystal growth

The quality of crystals obtained through this method is particularly noteworthy, with dimensions ranging from 0.3 to 0.8 millimeters and well-defined faces that make them suitable for detailed structural analysis [17].

Optimization of Stoichiometric Ratios

The optimization of stoichiometric ratios is crucial for maximizing yield, purity, and efficiency in copper aspirinate synthesis [4]. Research has shown that the molar ratio between copper salts and acetylsalicylic acid significantly impacts the reaction outcome and product characteristics [3].

The standard stoichiometric ratio for copper aspirinate synthesis is 1:2 for copper(II) salt to sodium acetylsalicylate, reflecting the molecular structure of the final product [3]. However, experimental findings indicate that using an excess of acetylsalicylic acid in the initial reaction with sodium carbonate is beneficial [4]. This excess eliminates the possibility of unreacted carbonate anions precipitating copper as copper carbonate instead of copper aspirinate [1] [4].

A practical demonstration of this principle was observed in a synthesis attempt where using too much sodium carbonate and too little aspirin resulted in the formation of copper carbonate instead of the desired copper aspirinate [1]. This highlights the importance of maintaining appropriate stoichiometric balance throughout the synthesis process [1] [9].

For the aqueous precipitation method, research suggests the following optimized ratios [1] [4] [9]:

ReactantOptimized Ratio (molar)
Acetylsalicylic acid4+
Sodium carbonate2
Copper(II) salt2

For solvent-based synthesis using ethanol, a specific ratio has been documented to produce good results [5]:

ReactantAmount
Acetylsalicylic acid0.51 grams
Copper(II) acetate0.33 grams
Ethanol (95%)20 milliliters
Water50 milliliters

This corresponds to approximately a 1:2 molar ratio of copper(II) to acetylsalicylic acid, which aligns with the stoichiometry of the final product [5].

For electrochemical synthesis, the concentration of reactants plays a critical role in determining crystal quality [17]. High concentrations of acetylsalicylic acid at the beginning of the reaction can promote the formation of a green solution (possibly copper salicylate) instead of the desired turquoise blue crystals of copper aspirinate [17]. This observation led researchers to use a whole aspirin tablet (500 milligrams) with a slow dissolution rate to achieve optimal results [17].

Scalability and Industrial Production Considerations

While copper aspirinate synthesis is well-established at laboratory scale, scaling up to industrial production presents several challenges and considerations that must be addressed to ensure economic viability and product quality [14].

The aqueous precipitation method offers the most straightforward path to scalability due to its relatively simple procedure and equipment requirements [4]. However, several factors must be optimized for industrial-scale production [14]:

  • Reaction vessel design to handle larger volumes while maintaining efficient mixing
  • Filtration systems capable of processing increased quantities of precipitate
  • Drying methods that ensure complete removal of water without degrading the product
  • Quality control measures to maintain consistent product specifications

The solvent-based synthesis methods, while offering advantages in terms of product purity, present additional challenges for industrial scale-up [15]. The use of organic solvents introduces considerations related to:

  • Solvent recovery and recycling systems to reduce costs and environmental impact
  • Safety measures for handling flammable solvents in large quantities
  • Equipment compatibility with organic solvents
  • Waste management for solvent-containing effluents

Electrochemical synthesis approaches, while innovative and capable of producing high-quality crystals, face significant challenges for industrial implementation [17]. These include:

  • Scaling of electrode systems while maintaining current density and reaction efficiency
  • Extended reaction times (48+ hours) that limit production throughput
  • Higher energy consumption compared to conventional methods
  • More complex equipment requirements

For any industrial production method, the optimization of stoichiometric ratios becomes even more critical to minimize waste and maximize economic efficiency [4]. Using excess reagents, while sometimes beneficial for laboratory-scale synthesis, may not be economically viable at industrial scale [1] [4].

Raw material sourcing represents another important consideration for industrial production [14]. While laboratory syntheses often use pharmaceutical-grade aspirin tablets as starting material, industrial processes would likely utilize bulk acetylsalicylic acid to reduce costs [5]. Similarly, the choice of copper salt (sulfate, acetate, etc.) would be influenced by factors such as cost, availability, and process compatibility [4] [5].

Hydrogen Bond Acceptor Count

16

Exact Mass

841.996929 g/mol

Monoisotopic Mass

841.996929 g/mol

Heavy Atom Count

54

Other CAS

23642-01-5

Wikipedia

Copper aspirinate

General Manufacturing Information

Copper, tetrakis[.mu.-[2-(acetyloxy)benzoato-.kappa.O:.kappa.O']]di-: INACTIVE

Dates

Last modified: 07-20-2023

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